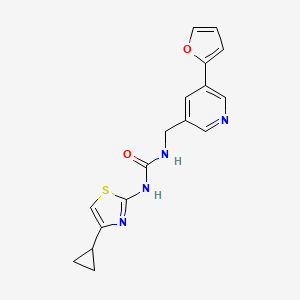

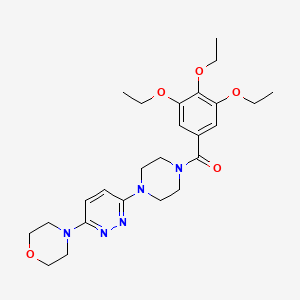

8-(ethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

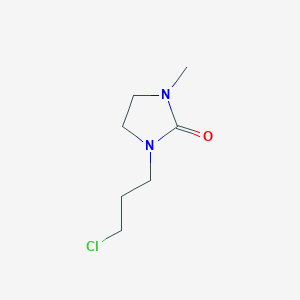

8-(ethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as EMD 57283, is a purine derivative that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research efforts have focused on the synthesis of related purine derivatives to explore their biological activities. For example, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines, highlighting the potential of purine derivatives in cancer therapy (Deady et al., 2003). Similarly, novel heterocycles such as purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines have been synthesized, with some compounds showing activity against P388 leukemia (Ueda et al., 1987).

Chemical Synthesis Techniques

Research has also focused on refining chemical synthesis techniques for purine derivatives. The use of trifluoroethanol as a solvent has facilitated selective N-7 methylation of purines, demonstrating an efficient regiospecific method for modifying purine structures (Lebraud et al., 2013). This showcases the ongoing development of novel methodologies in the synthesis of complex organic molecules, including purine derivatives.

Molecular Design for Therapeutic Applications

The structural modification of purine derivatives has been explored for the development of therapeutic agents. 8-Benzyltetrahydropyrazino[2,1‐f]purinediones have been designed as multitarget drugs for neurodegenerative diseases, displaying potent activity as adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014). This highlights the potential of purine-based compounds in the treatment of complex disorders like Alzheimer's and Parkinson's diseases.

Antimicrobial and Antiviral Research

Purine derivatives have also been investigated for their antimicrobial and antiviral properties. The design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis represent a promising avenue for the treatment of tuberculosis, with several analogues showing promising activity against the pathogen (Konduri et al., 2020).

Eigenschaften

IUPAC Name |

8-(ethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-4-17-15-18-13-12(14(22)19-16(23)20(13)3)21(15)9-11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,17,18)(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYSQJXVWRMAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(ethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetonitrile](/img/structure/B2463175.png)

![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)

![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)

![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)